molecular formula C15H17NO3 B10812840 4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one

4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one

Cat. No.: B10812840
M. Wt: 259.30 g/mol
InChI Key: ZZUCJGSOKDNIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-196901: 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one , is a compound belonging to the class of hydroxycoumarins. Hydroxycoumarins are known for their diverse biological activities and are often used in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one typically involves the reaction of 4-hydroxycoumarin with 1-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Reagents such as or in the presence of a base like or .

Major Products:

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one, with the molecular formula C15H17NO3C_{15}H_{17}NO_3 and a molecular weight of approximately 273.33 g/mol, belongs to the class of chromones. The presence of the hydroxyl group at the 4-position and the piperidinyl substituent at the 3-position are critical for its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its ability to inhibit growth in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown cytotoxic effects against several cancer cell lines, including those associated with leukemia and myeloma .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. The compound has shown promise in targeting β-amyloid plaques, which are characteristic of Alzheimer's pathology. Its derivatives have been evaluated for their binding affinities to these plaques, indicating potential as diagnostic agents for early detection .

Table: Summary of Biological Evaluations

Study ReferenceBiological ActivityEvaluation MethodKey Findings
AntimicrobialZone of inhibitionEffective against S. aureus (32 mm)
AnticancerMTT assayCytotoxicity in leukemia cell lines
NeuroprotectiveBinding affinityHigh affinity for β-amyloid plaques

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate various signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one: can be compared with other hydroxycoumarins, such as:

Uniqueness: The presence of the 1-piperidinylmethyl group in 4-hydroxy-3-(1-piperidinylmethyl)-1-benzopyran-2-one distinguishes it from other hydroxycoumarins. This structural feature imparts unique biological activities and chemical reactivity, making it a valuable compound for research and development .

Biological Activity

4-Hydroxy-3-piperidin-1-ylmethyl-chromen-2-one, a chromone derivative, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin with piperidine derivatives in the presence of catalysts like barium silicate nanoparticles. This method has shown high yields and efficiency in producing the desired compound under environmentally friendly conditions .

Key Structural Features:

  • Molecular Formula: C15H17NO3
  • Molecular Weight: 273.30 g/mol
  • Functional Groups: Hydroxy, piperidine, and chromone moieties contribute to its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant inhibitory effects on inflammatory gene expression. In vitro studies demonstrated its ability to inhibit TLR3-induced expression of pro-inflammatory cytokines such as IL-6 and CIG5 in human small airway epithelial cells (hSAECs). The compound showed IC50 values in the submicromolar range, indicating potent activity against these inflammatory markers .

CompoundIC50 (μM) against IL-6IC50 (μM) against CIG5
This compound0.280.31
Positive Control0.921.02

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In studies involving prostate cancer cell lines (PC3 and DU145), it exhibited dose-dependent cytotoxicity. The compound induced apoptosis and cell cycle arrest, demonstrating its effectiveness as an anticancer agent .

Case Study: Prostate Cancer Cell Lines

  • Cell Line: PC3
    • IC50 at 24h: 40.1 μg/mL
    • IC50 at 48h: 27.05 μg/mL
    • IC50 at 72h: 26.43 μg/mL
  • Cell Line: DU145
    • IC50 at 24h: 98.14 μg/mL
    • IC50 at 48h: 62.5 μg/mL
    • IC50 at 72h: 41.85 μg/mL

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Inflammatory Pathways: The compound inhibits TLR3 signaling pathways, leading to decreased expression of inflammatory cytokines.
  • Induction of Apoptosis in Cancer Cells: It promotes chromatin condensation and DNA damage in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-hydroxy-3-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C15H17NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2

InChI Key

ZZUCJGSOKDNIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.